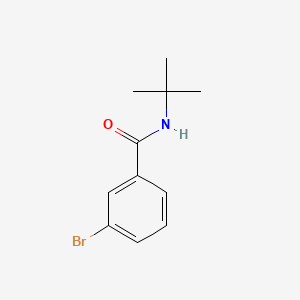

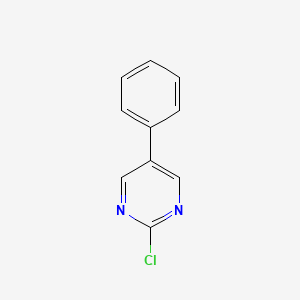

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves various strategies, including microwave-promoted synthesis and base-catalyzed cyclization. For instance, Saeed (2009) demonstrated the efficient synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation in a solvent-free medium, showcasing a cleaner and faster method compared to traditional thermal heating (Saeed, 2009). Similarly, Saeed et al. (2013) described the synthesis of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides through heterocyclization, emphasizing the utility of -bromoacetone and bromine in dry acetone for cyclization (Saeed & Rafique, 2013).

Molecular Structure Analysis

Investigations into the molecular structure of related thiazolyl benzamide derivatives provide insights into their chemical behavior and potential applications. For example, the crystal structure analysis of antipyrine-like derivatives by Saeed et al. (2020) revealed the importance of N-H⋯O and C-H⋯O hydrogen bonds in stabilizing the crystal packing, alongside C-H⋯π and lone pair⋯π contacts (Saeed et al., 2020).

Chemical Reactions and Properties

Thiazolyl benzamide compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. Narayana et al. (2004) described the preparation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, showcasing the versatility of these compounds in synthesizing antifungal agents (Narayana et al., 2004).

Applications De Recherche Scientifique

-

N-Isoindoline-1,3-diones Heterocycles

- Scientific Field : Pharmaceutical Synthesis, Herbicides, Colorants, Dyes, Polymer Additives, Organic Synthesis, and Photochromic Materials .

- Application Summary : These aromatic compounds have gained significant attention for their potential use in diverse fields .

- Methods of Application : One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

- Results or Outcomes : The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .

-

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field : Antimicrobial and Antiproliferative Agents .

- Application Summary : These compounds have been synthesized to study their pharmacological activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Propriétés

IUPAC Name |

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUNUMNYOKSUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350583 |

Source

|

| Record name | 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

CAS RN |

302967-87-9 |

Source

|

| Record name | 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)